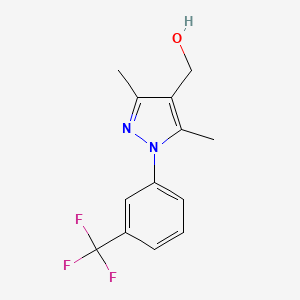

(3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol” is a pyrazole derivative. Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Synthesis Analysis

The synthesis of similar compounds involves the condensation of 1-(3-(fluoromethyl and trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carbohydrazides with aromatic aldehydes and acetone to give the corresponding hydrazones . Most of the reaction products are able to form isomers, because of the amide and azomethine structural units .Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed on the basis of their MS, IR, 1H, and 13C NMR spectra and by analytical methods . The structures of the synthesized compounds were examined using 13C APT, 1H/13C 2D (HETCOR), and NOE (1H) NMR techniques and molecular modeling .Chemical Reactions Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can have an impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .Scientific Research Applications

Compound A has been used in a variety of scientific research applications. It has been studied as a potential anti-inflammatory agent, and it has been found to have anti-inflammatory effects in animal models. In addition, it has been studied as an antimicrobial agent, and it has been found to be effective against a variety of microorganisms. It has also been studied as an anticancer agent, and it has been found to inhibit the growth of several cancer cell lines.

Mechanism of Action

The exact mechanism of action of compound A is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme plays an important role in the production of prostaglandins, which are compounds that are involved in inflammation. By inhibiting the activity of this enzyme, compound A may be able to reduce inflammation.

Biochemical and Physiological Effects

Compound A has been found to have a variety of biochemical and physiological effects. In animal models, it has been found to have anti-inflammatory, antimicrobial, and anticancer effects. It has also been found to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins. In addition, it has been found to reduce the production of nitric oxide, which is involved in inflammation.

Advantages and Limitations for Lab Experiments

The Biginelli reaction used to synthesize compound A is a simple and efficient method for producing this compound. This reaction has been used to synthesize various derivatives of compound A, and it has been found to be a reliable method for producing this compound. However, this reaction is limited in that it is not able to produce large quantities of compound A. In addition, the reaction produces a mixture of three dihydropyrimidinone products, which can be difficult to separate.

Future Directions

There are a number of potential future directions for compound A. Further research could be done to explore its potential as an anti-inflammatory, antimicrobial, and anticancer agent. In addition, further studies could be done to further explore its mechanism of action and the biochemical and physiological effects it has on the body. Finally, research could be done to develop more efficient and effective methods for synthesizing compound A and its derivatives.

Synthesis Methods

Compound A can be synthesized through a process known as the Biginelli reaction. This reaction involves the condensation of a urea, an aldehyde, and an α-ketoacid in the presence of an acid catalyst. The reaction typically yields a mixture of three dihydropyrimidinone products, including compound A. This reaction has been used to synthesize various derivatives of compound A, and it has been found to be a simple and efficient method for producing this compound.

properties

IUPAC Name |

[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O/c1-8-12(7-19)9(2)18(17-8)11-5-3-4-10(6-11)13(14,15)16/h3-6,19H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPSYBPEDBUXSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC(=C2)C(F)(F)F)C)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(1S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}glycine](/img/structure/B6356362.png)

![(2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6356387.png)

![2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid](/img/structure/B6356407.png)